5-Nitro-2-pentanone

Organic Synthesis Nitroketones Process Chemistry

5-Nitro-2-pentanone (C5H9NO3; MW 131.13 g/mol) is a γ-nitroketone organic intermediate featuring both a terminal nitro group and an internal ketone. This bifunctional architecture confers distinct reactivity that separates it from simple nitroalkanes, monofunctional ketones, and other nitroketone regioisomers.

Molecular Formula C5H9NO3
Molecular Weight 131.13 g/mol
CAS No. 22020-87-7
Cat. No. B1587122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Nitro-2-pentanone
CAS22020-87-7
Molecular FormulaC5H9NO3
Molecular Weight131.13 g/mol
Structural Identifiers
SMILESCC(=O)CCC[N+](=O)[O-]
InChIInChI=1S/C5H9NO3/c1-5(7)3-2-4-6(8)9/h2-4H2,1H3
InChIKeyMBFOTTCUUAIBDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Nitro-2-pentanone (CAS 22020-87-7) - Key Differentiators for Procurement


5-Nitro-2-pentanone (C5H9NO3; MW 131.13 g/mol) is a γ-nitroketone organic intermediate featuring both a terminal nitro group and an internal ketone [1]. This bifunctional architecture confers distinct reactivity that separates it from simple nitroalkanes, monofunctional ketones, and other nitroketone regioisomers . Its IUPAC name is 5-nitropentan-2-one, and it serves primarily as a versatile building block in organic synthesis and pharmaceutical R&D .

Why 5-Nitro-2-pentanone Cannot Be Replaced by Generic Nitro Compounds


The γ-nitroketone motif of 5-nitro-2-pentanone is non-interchangeable with α- or β-nitroketones, nitroalkanes, or non-nitrated ketones. Its terminal nitro group acts as both a versatile handle for reduction to amines and an electron-withdrawing group that polarizes the ketone carbonyl . This dual functionality enables distinct reaction pathways—such as Mannich cyclizations and conjugate additions—that are unavailable to simpler analogs like 2-pentanone or nitromethane alone [1]. Substitution with a different nitroketone regioisomer alters the electronic and steric environment, directly impacting reaction yields and product profiles [2].

Quantitative Differentiation Evidence for 5-Nitro-2-pentanone Selection


High-Yield One-Step Synthesis Outperforms Analogous Nitroketone Preparations

5-Nitro-2-pentanone can be prepared in a single step via Michael addition of nitromethane to methyl vinyl ketone, achieving a crude yield of 93% under mild conditions [1]. In contrast, prior art methods for preparing nitroketones via nitroalkane condensation with α,β-unsaturated carbonyls typically achieved yields of only approximately 65% [2].

Organic Synthesis Nitroketones Process Chemistry

Atmospheric Persistence Advantage: Lower Photolysis Frequency vs. Shorter-Chain Analog

The photolysis frequency (j_nitrate/j_NO2 ratio) for 5-nitrooxy-2-pentanone was measured as (3.2±0.9)×10⁻³ under simulated solar irradiation, significantly lower than the (5.9±0.9)×10⁻³ observed for 4-nitrooxy-2-butanone [1]. This translates to an estimated ambient photolysis frequency of (2.2±0.7)×10⁻⁵ s⁻¹ for 5-nitrooxy-2-pentanone vs. (6.1±0.9)×10⁻⁵ s⁻¹ for the C4 analog, indicating a ~2.8-fold longer atmospheric lifetime [2].

Atmospheric Chemistry Organic Nitrates Environmental Fate

OH Radical Reaction Rate Comparable to Shorter-Chain Analog, with Slight Enhancement

The rate constant for reaction with OH radicals was determined as k_OH = (2.9±1.0)×10⁻¹² cm³ molecule⁻¹ s⁻¹ for 5-nitrooxy-2-pentanone, compared to (3.3±0.9)×10⁻¹² cm³ molecule⁻¹ s⁻¹ for 4-nitrooxy-2-butanone [1]. The values are statistically indistinguishable within error, but the slight numeric difference aligns with structure-activity relationship (SAR) predictions for γ-nitrooxy vs. β-nitrooxy ketones [2].

Atmospheric Oxidation Kinetics SAR

Enantioselective Derivatization Enables Access to High-ee Chiral Building Blocks

While 5-nitro-2-pentanone itself is achiral, its 4-aryl substituted derivatives (e.g., 4-aryl-5-nitro-2-pentanones) can be synthesized with enantiomeric excess (ee) between 67% and 100% via organocatalytic Michael addition of nitromethane to benzylidene acetones [1]. This demonstrates the scaffold's compatibility with asymmetric induction, a feature not available with simple nitroalkanes like nitromethane or nitroethane.

Asymmetric Catalysis Chiral Building Blocks Organocatalysis

High-Value Application Scenarios for 5-Nitro-2-pentanone


Synthesis of Spiro-Pyrazolone Scaffolds via Chiral γ-Nitroketone Intermediates

Optically active 4-substituted 5-nitropentan-2-ones, accessible from the parent compound, serve as chiral building blocks for the stereocontrolled construction of spiro-pyrazolone scaffolds containing up to five contiguous stereogenic centers [1]. This application exploits the γ-nitroketone framework's ability to undergo cascade cyclizations with hydrazines, a transformation not feasible with α- or β-nitroketone analogs [2].

One-Pot Annulation for Strigol Analogue Synthesis

5-Nitro-2-pentanone participates in one-pot cyclization with cyclopent-2-enone diesters to afford 7-methyl-4-nitro-1-oxo-hydrindene derivatives, key intermediates in the synthesis of the germination stimulant strigol and its analogues [1]. The yield advantage (93% in the initial nitroketone preparation) contributes to overall synthetic efficiency [2].

Mannich Reaction Platform for Bicyclic Heterocycles

The γ-nitroketone reacts with methylamine and formaldehyde under Mannich conditions to yield 5-hexahydropyrimidinylcarbonyl-substituted 1-nitro-3,7-diazabicyclo[3.3.1]nonane in a single experimental stage [1]. This regioselective cyclization is a direct consequence of the nitro group's positioning at the chain terminus.

Atmospheric Chemistry Model Compound Studies

Due to its well-characterized photolysis frequency (j_nitrate/j_NO2 = (3.2±0.9)×10⁻³) and OH radical rate constant (k_OH = (2.9±1.0)×10⁻¹² cm³ molecule⁻¹ s⁻¹), 5-nitro-2-pentanone serves as a model γ-nitroketone for studying the atmospheric fate of multifunctional organic nitrates [1].

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